
2-(3,5-Dimethylpyridin-2-yl)-2,2-difluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethylpyridin-2-yl)-2,2-difluoroacetic acid is an organic compound that features a pyridine ring substituted with two methyl groups and a difluoroacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylpyridin-2-yl)-2,2-difluoroacetic acid typically involves the introduction of the difluoroacetic acid group to a pyridine derivative. One common method is the reaction of 3,5-dimethylpyridine with difluoroacetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3,5-Dimethylpyridin-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroacetic acid group to other functional groups such as alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroacetic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethylpyridin-2-yl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(3,5-Dimethylpyridin-2-yl)-2,2-difluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoroacetic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pyridine ring may also play a role in stabilizing the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethylpyridine: Lacks the difluoroacetic acid group, making it less reactive in certain chemical reactions.
2,2-Difluoroacetic acid: Lacks the pyridine ring, limiting its applications in organic synthesis.
2-(3,5-Dimethylpyridin-2-yl)acetic acid: Similar structure but without the fluorine atoms, affecting its chemical properties and reactivity.
Uniqueness: 2-(3,5-Dimethylpyridin-2-yl)-2,2-difluoroacetic acid is unique due to the presence of both the pyridine ring and the difluoroacetic acid group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H9F2NO2 |
|---|---|
Molekulargewicht |
201.17 g/mol |
IUPAC-Name |
2-(3,5-dimethylpyridin-2-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C9H9F2NO2/c1-5-3-6(2)7(12-4-5)9(10,11)8(13)14/h3-4H,1-2H3,(H,13,14) |
InChI-Schlüssel |
FRYDVBOUSUPFOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)C(C(=O)O)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


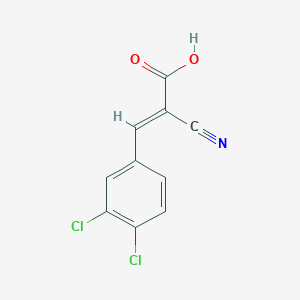
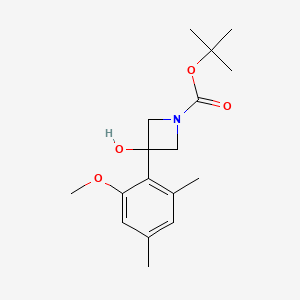
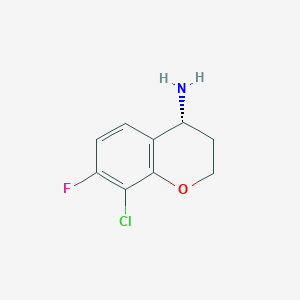
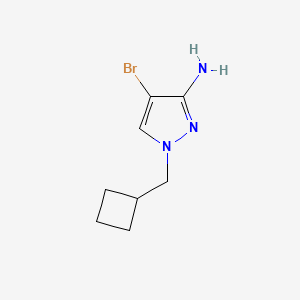


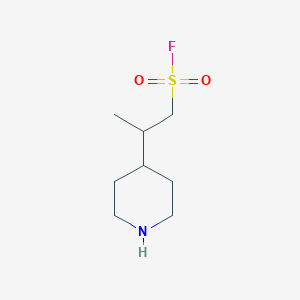
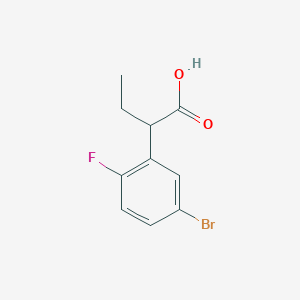
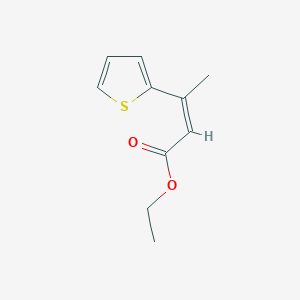
![9-Boc-2,9-diaza-spiro[6.4]undecan-1-one](/img/structure/B15240504.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)

![{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)

